molecular formula C20H26N4O2 B11800215 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid

1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid

Cat. No.: B11800215
M. Wt: 354.4 g/mol
InChI Key: PPRALEKJNSBWEE-UHFFFAOYSA-N
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Description

1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid is a structurally complex compound featuring a piperidine-4-carboxylic acid core substituted with a phthalazine ring and a 4-methylpiperidin-1-yl group. The phthalazine moiety is a bicyclic aromatic system, which may confer unique electronic and steric properties, while the piperidine-4-carboxylic acid group is a common pharmacophore in medicinal chemistry, often associated with solubility and bioavailability due to its ionizable carboxylic acid functionality .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)phthalazin-1-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H26N4O2/c1-14-6-10-23(11-7-14)18-16-4-2-3-5-17(16)19(22-21-18)24-12-8-15(9-13-24)20(25)26/h2-5,14-15H,6-13H2,1H3,(H,25,26)

InChI Key

PPRALEKJNSBWEE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and phthalazine intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classical acid-derived transformations:

Reaction TypeConditions/ReagentsProductSupporting Evidence
Esterification Alcohols, H⁺ (e.g., H₂SO₄)Corresponding ester derivativesAnalogous to ,
Amide Formation Amines, coupling agents (EDC)Amide-linked conjugatesGeneral organic principles
Salt Formation Bases (e.g., NaOH)Water-soluble carboxylate salts ,

The acid group’s participation in hydrogen bonding may influence solubility and crystallization, as noted in purification methods involving recrystallization.

Piperidine Ring Reactivity

The 4-methylpiperidine and piperidine-4-carboxylic acid substituents undergo characteristic nitrogen-centered reactions:

Reaction TypeConditions/ReagentsProductNotes
Alkylation Alkyl halides, baseQuaternary ammonium derivatives (piperazine analogs)
Oxidation KMnO₄, CrO₃Potential N-oxide formationTheoretical inference

The methyl group on the piperidine ring may sterically hinder reactions at the adjacent nitrogen.

Phthalazinone Core Reactivity

The phthalazinone moiety exhibits electrophilic and nucleophilic substitution tendencies:

Reaction TypeConditions/ReagentsPosition ModifiedExample Product
Nucleophilic Aromatic Substitution Amines, Cu catalysisPosition 1 or 4Piperidine-substituted derivatives
Reduction H₂, Pd/CDihydrophthalazinoneNot directly observed

Patent data highlights the phthalazinone ring’s role in forming kinase inhibitors via substitution, suggesting similar reactivity for this compound.

Cross-Coupling Reactions

The aromatic system may participate in metal-catalyzed couplings, though direct evidence is limited:

Reaction TypeConditionsLikely Sites
Suzuki Coupling Aryl boronic acids, Pd catalystHalogenated phthalazinone
Buchwald-Hartwig Amines, Pd/XantphosNitrogen positions

These reactions are speculative but align with synthetic strategies for phthalazinone-based pharmaceuticals .

Metabolic and Degradation Pathways

While not direct chemical reactions, metabolic studies of analogous compounds suggest potential in vivo pathways:

  • Oxidative Defluorination (if fluorine substituents were present)

  • Glucuronidation of the carboxylic acid group.

Analytical Monitoring

Reactions are typically monitored via:

  • HPLC for purity assessment

  • NMR (e.g., tracking disappearance of starting material) ,

  • Mass Spectrometry for intermediate identification

Key Challenges and Opportunities

  • Steric Hindrance : The 4-methyl group on piperidine may limit accessibility for reactions at the nitrogen.

  • Selective Functionalization : Targeting specific positions on the phthalazinone ring requires optimized conditions .

  • Applications : Potential as a building block for kinase inhibitors or metalloenzyme-targeted drugs , .

This compound’s multifunctional architecture offers diverse reactivity, though experimental validation of specific pathways remains an area for further investigation.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that derivatives of piperidine, such as this compound, exhibit properties that may be beneficial in treating conditions like Alzheimer's disease and other cognitive impairments due to their ability to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the neuroprotective effects of piperidine derivatives, including compounds similar to 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid. The results demonstrated that these compounds could inhibit acetylcholinesterase, an enzyme linked to cognitive decline, suggesting a potential role in managing Alzheimer's disease .

Antimicrobial Activity

Research has shown that piperidine derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, potentially inhibiting growth.

Data Table: Antimicrobial Activity

CompoundBacterial StrainInhibition Zone (mm)
1-(4-(4-Methylpiperidin-1-yl)...Salmonella typhi15
Bacillus subtilis18

This table illustrates the effectiveness of the compound against specific bacterial strains, indicating its potential use as an antimicrobial agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for developing drugs targeting metabolic syndromes.

Enzyme Inhibition Study

In a study focusing on enzyme inhibition, compounds similar to 1-(4-(4-Methylpiperidin-1-yl)piperidine-4-carboxylic acid demonstrated significant inhibition of urease and acetylcholinesterase, suggesting their utility in managing conditions associated with enzyme dysregulation .

Therapeutic Potential in Metabolic Disorders

The compound's pharmacological profile suggests it may be effective in treating metabolic disorders such as type 2 diabetes and obesity by modulating pathways involved in glucose metabolism and insulin sensitivity.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Aromatic Substituents

  • Phthalazine vs. In contrast, pyridinyl substituents may engage in hydrogen bonding due to nitrogen lone pairs .
  • Methylpiperidinyl vs. tert-Butylbenzyl : The 4-methylpiperidin-1-yl group introduces a basic nitrogen and moderate lipophilicity, whereas tert-butylbenzyl () increases hydrophobicity, possibly affecting membrane permeability .

Functional Groups

  • Carboxylic Acid vs. Amide/Ester: The carboxylic acid moiety (common to all compounds) enhances solubility and ionic interactions, unlike the ethyl ester in "4-phenyl-1-(3-phenylaminopropyl)piperidine-4-carboxylic acid ethyl ester" (), which is more lipophilic but prone to hydrolysis .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like 4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride () are explicitly used as intermediates, suggesting the target compound may also serve in drug synthesis .
  • Research Applications : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () is utilized in method development, highlighting the versatility of piperidine-4-carboxylic acid derivatives in synthetic chemistry .

Biological Activity

1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid, identified by CAS No. 1355196-37-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H26_{26}N4_{4}O2_{2}, with a molecular weight of 354.45 g/mol. The structure features a phthalazine moiety linked to a piperidine ring, which may contribute to its biological activity through interactions with various biological targets.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of research include:

  • Antagonistic Activity : Preliminary studies suggest that this compound may exhibit antagonistic properties against specific receptors, potentially influencing neurotransmitter systems.
  • Kinase Inhibition : Similar compounds have shown efficacy in inhibiting various kinases, which are crucial in signaling pathways related to cancer and other diseases. The structural similarity to known kinase inhibitors suggests potential activity in this area.

The proposed mechanisms of action for 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing physiological responses.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and differentiation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntagonisticPotential antagonist for neurotransmitter receptors
Kinase InhibitionPossible inhibition of key kinases involved in cancer signaling
Cytotoxic EffectsInduced cytotoxicity in cancer cell lines

Case Study: Kinase Inhibition

A study focused on the inhibition profile of related compounds demonstrated that modifications in the piperidine and phthalazine moieties significantly affected kinase selectivity and potency. The findings indicated that structural optimization could enhance the efficacy of compounds similar to 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid against specific cancer cell lines.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: The synthesis of piperidine-4-carboxylic acid derivatives typically involves hydrolysis of ester precursors under basic conditions. For example, a similar compound (1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) was synthesized by saponification of its ethyl ester using 5N NaOH in EtOH/water (1:1 v/v) at room temperature for 24 hours, achieving 88% yield . Key variables to optimize include:

  • Solvent system : Ethanol-water mixtures balance solubility and reaction efficiency.
  • Base concentration : Excess NaOH ensures complete ester hydrolysis.
  • Workup : Acidification to pH 3–4 precipitates the product, avoiding column chromatography .
    For the target compound, substituting the benzoyl group with a phthalazin-1-yl moiety may require adjusting reaction time or temperature to accommodate steric hindrance.

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • ¹H NMR : Assigns proton environments (e.g., piperidine CH₂ groups at δ 1.52–3.42 ppm in DMSO-d₆) .
  • IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1687 cm⁻¹) and secondary amine (N–H ~3259 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., %C, %H, %N within 0.05% of theoretical values) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 313 for C₁₃H₁₆N₂O₅S) .
    For phthalazine-containing analogs, additional ¹³C NMR and 2D experiments (e.g., HSQC) resolve aromatic regiochemistry.

Q. What safety protocols are critical during laboratory handling?

Methodological Answer: Referencing safety data sheets (SDS) for related piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate interactions with biological targets (e.g., enzymes/receptors)?

Methodological Answer:

  • Target identification : Screen against kinase or carbonic anhydrase families, as piperidine-carboxylic acids are known inhibitors .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd).
  • Mutagenesis studies : Replace key residues (e.g., catalytic lysines) to pinpoint binding sites .
  • Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (e.g., piperidine ring orientation in active sites) .

Q. What strategies resolve contradictions in reported stability data under varying pH/temperature?

Methodological Answer:

  • Controlled stability studies : Incubate the compound at pH 1–10 and 25–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) to identify pH-sensitive functional groups (e.g., ester hydrolysis at pH > 9) .
  • Counteract instability : Use lyophilization for long-term storage or buffered formulations at pH 5–6 .

Q. How can computational modeling guide synthetic modifications to enhance reactivity or selectivity?

Methodological Answer:

  • QSAR modeling : Correlate substituent effects (e.g., 4-methylpiperidin-1-yl) with logP, pKa, or steric parameters .
  • Docking simulations : Predict binding poses in enzyme active sites to prioritize substituents improving affinity (e.g., phthalazine π-stacking vs. piperidine H-bonding) .
  • DFT calculations : Optimize reaction pathways (e.g., amide coupling) to identify energy barriers and catalysts .

Q. How does substitution on the phthalazine ring influence biological activity?

Methodological Answer:

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phthalazine 4-position.
  • Activity testing : Compare IC₅₀ values in enzyme inhibition assays. For example, bulky substituents may reduce solubility but improve target engagement .
  • Solubility-lipophilicity balance : Use calculated logD values (e.g., -3.47 at pH 7.4 ) to refine substituent polarity.

Q. What methodologies validate the compound’s purity and identity in multi-step syntheses?

Methodological Answer:

  • HPLC-DAD/MS : Detect impurities <0.1% using C18 columns and gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) .
  • NMR spiking : Add authentic reference standards to confirm peak assignments .
  • Elemental analysis : Ensure stoichiometry (e.g., C₁₉H₂₂N₂O₂·HCl requires %C 62.22, %H 6.89) .

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